Rastim 30 dkv

Description

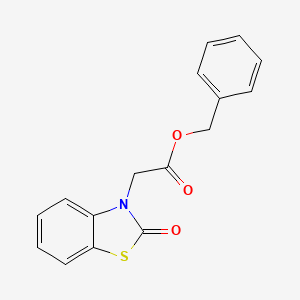

Elucidation of the Active Chemical Principle: 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone (SM-550)

The effective substance responsible for the plant growth regulating activity of Rastim 30 DKV is identified as 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone. researchgate.net This compound is also known by the code SM-550. researchgate.netagriculturejournals.cz Rastim 30 DKV is formulated as a dispersion liquid concentrate containing 30% (v/v) of this active ingredient. researchgate.netagriculturejournals.cz The chemical structure of 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone features a benzothiazolinone (B8138533) core with a benzyloxycarbonylmethyl group attached to the nitrogen atom. medkoo.com

Historical Perspectives and Foundational Research in Plant Physiology

The study of plant physiology, which encompasses the internal chemical and physical activities of plants, has a rich history. wikipedia.org Early research in plant physiology laid the groundwork for understanding how plants perceive and respond to their environment and internal signals, including those mediated by plant hormones. wikipedia.orgnih.govusp.br The identification and characterization of natural auxins in the early 20th century marked a significant milestone, paving the way for the development of synthetic compounds with similar activities. Research into substituted benzothiazole (B30560) salts, to which the active ingredient of Rastim 30 DKV belongs, revealed their biological activity with auxin-like properties. researchgate.net Studies dating back to the late 20th century explored the effects of benzothiazole derivatives as analogues of traditional regulating compounds involved in callogenesis in both monocots and dicots. researchgate.netagriculturejournals.cz This foundational research on related compounds contributed to the understanding of the potential of 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone (SM-550) as a plant growth regulator. researchgate.netagriculturejournals.cz SM-550 was tested on various model plants and in in vitro culture systems, demonstrating its ability to induce callogenesis and influence cell growth and differentiation, sometimes substituting for other auxins like 2,4-D in culture media. researchgate.netagriculturejournals.cz

Detailed Research Findings:

Research on Rastim 30 DKV and its active ingredient SM-550 has provided insights into their effects on plant physiology. For example, studies on tomato (Solanum lycopersicum L.) treated with Rastim 30 DKV showed alterations in endogenous phytohormone levels. An increase in endogenous cytokinins was observed in leaves and fruits, while a decrease was noted in the roots. researchgate.net Specific cytokinins identified included trans-zeatin (B1683218), trans-zeatin riboside, trans-zeatin-O-glucoside, 2-isopentenyladenine, and 2-isopentenyladenosine. researchgate.net The treatment also led to enhanced ethylene (B1197577) production and higher free IAA content in the leaves of treated plants. researchgate.net

In potato, the active ingredient (benzolinon) in Rastim 30 DKV influenced tuber number and size, although it did not significantly affect tuber quality parameters like starch and dry matter content. researchgate.net

Studies on spruce callus cells (Picea abies L. Karst) investigated the effect of SM-550 on growth parameters, cell division, and cell polymorphism. agriculturejournals.czagriculturejournals.cz The research compared the effects of SM-550 with those of NAA (naphthaleneacetic acid), another auxin. agriculturejournals.czagriculturejournals.cz

Data Table Example (Based on Tomato Study):

| Plant Part | Endogenous Cytokinin Level after Rastim 30 DKV Treatment |

| Leaves | Increased |

| Fruits | Increased |

| Roots | Decreased |

Note: This table summarizes findings regarding the general trend of cytokinin levels based on search result researchgate.net. Specific quantitative data would require access to the full research paper.

Research also indicated that the effects of SM-550 on cell growth and differentiation can be dependent on factors such as plant species, explant type, developmental stage, concentration of the compound, and treatment duration. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-15(20-11-12-6-2-1-3-7-12)10-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQSRUYGHFZBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923008 | |

| Record name | Benzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-53-1 | |

| Record name | Phenylmethyl 2-oxo-3(2H)-benzothiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rastim 30 dkv | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Rastim 30 Dkv S Physiological Action

Hormonal Homeostasis and Signal Transduction Modulation

The application of Rastim 30 DKV significantly alters the balance and activity of key plant hormones, thereby influencing various growth and developmental processes.

Regulation of Endogenous Phytohormone Levels

Rastim 30 DKV directly impacts the concentration and distribution of several critical phytohormones, including cytokinins, indole-3-acetic acid (IAA), and ethylene (B1197577).

Application of Rastim 30 DKV has been shown to increase the content of endogenous cytokinins in the leaves and fruits of treated plants, while a decrease has been observed in the roots. researchgate.net This differential distribution suggests an influence on either the biosynthesis or the transport of cytokinins within the plant. The identified cytokinins in treated tomato plants include trans-zeatin (B1683218), trans-zeatin riboside, trans-zeatin-O-glucoside, 2-isopentenyladenine, and 2-isopentenyladenosine. researchgate.net

Table 1: Effect of Rastim 30 DKV on Endogenous Cytokinin Levels in Tomato Plants

| Plant Organ | Effect on Cytokinin Content |

| Leaves | Increased |

| Fruits | Increased |

| Roots | Decreased |

Data compiled from research on Solanum lycopersicum L. researchgate.net

In studies conducted on tomato plants, treatment with Rastim 30 DKV resulted in a higher content of free IAA in the leaves. researchgate.net This suggests that Rastim 30 DKV may influence the biosynthesis, transport, or metabolism of this principal auxin, leading to its accumulation in the aerial parts of the plant. The active ingredient of Rastim 30 DKV is described as an auxinoid, indicating it possesses auxin-like activity. researchgate.net

An enhanced production of ethylene has been observed in the leaves of tomato plants treated with Rastim 30 DKV. researchgate.net This suggests that the compound may stimulate the enzymatic pathways responsible for ethylene biosynthesis. The increased ethylene levels are likely to contribute to some of the observed physiological effects, such as accelerated maturation. researchgate.net

Cellular and Developmental Plasticity

Beyond its influence on hormonal balance, Rastim 30 DKV also appears to directly affect cellular activities related to growth and development.

Influence on Cell Proliferation and Mitotic Activity

Notably, the highest concentration of SM-550 tested (1 mmol) was found to shorten the lag-phase of the cell cycle and prolong the mitotic activity of the cells. agriculturejournals.cz This indicates a direct influence on the progression and duration of mitosis, key processes in plant cell proliferation.

Table 2: Observed Effects of 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone (SM-550) on Spruce Callus Cells

| Parameter | Effect of 1 mmol SM-550 |

| Growth Process | Stimulated |

| Cell Division | Stimulated |

| Lag-Phase | Shortened |

| Mitotic Activity | Prolonged |

Findings from a study on Picea abies L. Karst callus cells. agriculturejournals.cz

Chloroplast Integrity and Photosynthetic Pigment Content (Chlorophyll a/b)

Rastim 30 DKV has been shown to positively influence the photosynthetic apparatus of plants, specifically by increasing the content of photosynthetic pigments. researchgate.netresearchgate.net In studies conducted on mung bean (Vigna radiata), treatment with Rastim 30 DKV resulted in a significant increase in the total chlorophyll (B73375) (Chl a + b) content in the leaves compared to untreated control plants. researchgate.netresearchgate.net

This enhancement of chlorophyll synthesis is believed to be an indirect effect, mediated by the compound's influence on the plant's endogenous phytohormone balance. researchgate.net The auxin-like activity of Rastim 30 DKV can lead to an increase in the levels of endogenous cytokinins and stimulate ethylene production. researchgate.net Cytokinins are known to play a direct role in promoting chloroplast development and chlorophyll synthesis. Therefore, the observed increase in chlorophyll content following Rastim 30 DKV application is likely a consequence of these hormonal changes. researchgate.net

Table 2. Chlorophyll Content in Mung Bean Leaves After Rastim 30 DKV Treatment

| Treatment Group | Chlorophyll (a+b) Content (mg g-1 DM) - Greenhouse | Chlorophyll (a+b) Content (mg g-1 DM) - Field |

|---|---|---|

| Control | 15.01 | 13.20 |

| Rastim 30 DKV (3 g/ha) | 15.89 | - |

| Rastim 30 DKV (30 g/ha) | 19.93 | 14.20 |

| Rastim 30 DKV (60 g/ha) | 21.60 | 15.25 |

Source: Adapted from a study on mung bean plants. researchgate.net

Delayed Senescence Phenotypes

A notable physiological effect of Rastim 30 DKV is its ability to delay the onset of senescence, the natural aging process in plants that leads to the degradation of cells and tissues. This anti-senescence activity has been observed in various plant species. researchgate.netresearchgate.net For instance, application of the compound to mung bean plants resulted in delayed senescence. researchgate.netresearchgate.net Similar effects have been documented in studies using wheat leaf segments. researchgate.net

The mechanism underlying this delay in aging is closely linked to the compound's influence on plant hormones, particularly cytokinins. researchgate.net Cytokinins are powerful inhibitors of senescence; they help maintain the metabolic activity of cells and prevent the breakdown of chlorophyll and proteins. The active substance in Rastim 30 DKV, as a benzothiazole (B30560) derivative, exhibits activity that can lead to increased levels of endogenous cytokinins. researchgate.netagriculturejournals.cz This elevation in cytokinin levels is considered the primary reason for the observed inhibition of leaf senescence and the maintenance of higher chlorophyll content in treated plants. researchgate.netagriculturejournals.cz

Structure-Activity Relationships and Molecular Basis of Efficacy

Correlation of Molecular Electronic Properties with Biological Activity (e.g., charge distribution)

The biological efficacy of Rastim 30 DKV is fundamentally linked to the chemical structure of its active ingredient, 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone. agriculturejournals.cz This molecule belongs to the benzothiazole class of compounds, which are recognized for their auxin-like biological activity. agriculturejournals.cz Its function as a plant growth regulator stems from its ability to mimic the effects of natural auxins, a critical class of plant hormones.

The relationship between the chemical structure of benzothiazole derivatives and their biological activity is a key area of study. agriculturejournals.cz The specific arrangement of atoms and functional groups on the benzothiazole ring system determines the molecule's ability to interact with auxin receptors in plant cells, thereby triggering a physiological response. While detailed studies on the specific molecular electronic properties, such as charge distribution, of 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone are not extensively detailed in the available research, the general principles of structure-activity relationships for this class of compounds provide insight.

For instance, research on various substituted benzothiazoles has shown that different substitutions on the core structure can lead to varied biological effects. agriculturejournals.cz Some derivatives exhibit dominant auxin-like activity, promoting cell elongation and root formation, while others may show cytokinin-like properties. agriculturejournals.cz One study identified a specific benzothiazole derivative with a simple N-C-N bond fragment—a feature absent in other tested derivatives but present in adenine-based cytokinins—which exhibited significant cytokinin activity, including the inhibition of leaf senescence. agriculturejournals.cz This highlights how subtle changes in molecular structure can alter the biological function, shifting it from primarily auxin-like to cytokinin-like. The efficacy of Rastim 30 DKV as an auxinoid is therefore a direct consequence of a molecular structure that is optimized for interaction with the auxin signaling pathway in plants. agriculturejournals.cz

Agronomic and Horticultural Efficacy of Rastim 30 Dkv

Enhancing Crop Productivity and Yield Parameters

Studies indicate that Rastim 30 DKV can positively influence both the quantitative and qualitative aspects of crop yield across different plant types.

Impact on Quantitative Yield Attributes (e.g., fruit number, tuber mass)

Rastim 30 DKV has demonstrated effects on quantitative yield components in several crops. In tomato (Solanum lycopersicum L.), application resulted in a significantly higher number of buds and an increased total yield, reaching 123% of the control in treated plants. researchgate.net However, the mass of individual fruits was reported to be lower, at 94.6% of the control. researchgate.net

In potato cultivation, the preparation has shown biological efficacy through changes in tuber number under the hill, as well as tuber size and weight. researchgate.net For sugar beet, double treatment with Rastim 30 DKV has been shown to increase root yield per hectare by 3 to 5%. ekb.eg

In mung bean (Vigna radiata L. Wilczek), Rastim 30 DKV applied alone increased the number of pods and yield components per plant. akjournals.comresearchgate.netakjournals.com Under greenhouse conditions, Rastim 30 DKV had a significant effect on yield components, leading to increased seed mass and total yields ranging from 5.46 to 5.92 g per plant, representing a 38–49% increase compared to the control yield of 3.96 g per plant. akjournals.com Under field conditions, the effects were similar but with significantly higher values for all yield components. akjournals.com The combination of Rastim 30 DKV with a foliar fertilizer increased seed yield by 34 to 64% over the control, with an average seed yield of 1381.1 kg per hectare. akjournals.com

Improvement of Qualitative Yield Characteristics (e.g., dry matter, starch, protein content)

Beyond quantitative increases, Rastim 30 DKV can also influence the quality of harvested produce. In potato, it controls qualitative characteristics such as the content of dry matter and starch. researchgate.net Studies on sugar beet indicated that while Rastim 30 DKV increased root yield, it did not significantly affect the sugar content. ekb.eg However, it was noted to improve sugar production and decrease storage losses by lowering respiration during storage. ekb.eg

In mung bean, the effect on protein content varied with application. While Rastim 30 DKV applied alone at a high dose decreased the protein content of seeds, the best results for studied parameters, which included protein content, were achieved at lower doses, particularly in combination with a foliar fertilizer. akjournals.comresearchgate.netakjournals.com

Research on lemon balm (Melissa officinalis L.) indicated that Rastim 30 DKV application influenced its qualitative properties. dergipark.org.trccsenet.orgopenagrar.de

Accelerating and Synchronizing Crop Development

Rastim 30 DKV has been observed to influence key stages of plant development, including flowering, ripening, germination, and maturation.

Induction of Flowering and Ripening

Rastim 30 DKV has been shown to induce intensive flowering in plants like mung bean when applied alone. akjournals.comresearchgate.netakjournals.com It also accelerates the ripening process in crops such as mung bean and tomato. researchgate.netakjournals.comresearchgate.netakjournals.comdntb.gov.ua The influence on ripening in tomato was studied in both field and small plot trials. researchgate.net

Stimulation of Seed Germination and Sprouting

The compound is reported to stimulate germination and sprouting. psu.edu However, one study on mung bean noted that seeds from plants treated with Rastim 30 DKV alone at a high dose had lower germination compared with the control. akjournals.comresearchgate.net Conversely, seeds from plants treated with lower doses or in combination with a foliar fertilizer were not negatively affected and showed high germination rates (92–99%) compared to the control (95%). akjournals.com

Application in Vegetative Propagation and In Vitro Culture Systems

Rastim 30 DKV has demonstrated utility in various applications related to vegetative propagation and in vitro plant tissue culture, primarily due to its auxin-like activity wikidata.orgwikipedia.org.

Promotion of Adventitious Root Formation in Cuttings

The compound has been examined for its influence on rhizogenesis, the process of adventitious root formation in cuttings. Studies on ornamental plants, forest trees, and fruit trees have investigated its activity in promoting rooting wikidata.orgwikipedia.orgwikipedia.orgherts.ac.ukwikipedia.org. While growth regulators like Rastim 30 DKV have shown a stimulating effect on rhizogenesis in species such as Karwinskia humboldtiana and Karwinskia parvifolia, their efficacy can vary depending on factors such as plant age, the type of cutting, the substrate, and cultivation conditions wikipedia.orgherts.ac.uk. In some comparisons with other growth regulators, Rastim 30 DKV showed a significant stimulating effect on rhizogenesis, although the degree of influence could differ wikipedia.orgherts.ac.uk.

Induction and Maintenance of Undifferentiated Callus Cultures

Rastim 30 DKV has been reported to induce both differentiation and dedifferentiation (callus formation) in plant tissues, similar to the effects observed with auxin-like substances such as NAA and 2,4-D wikidata.orgwikipedia.org. Its activity has been monitored in media for callus cultures of various plant species, including conifers and soybean wikidata.orgwikipedia.orgfishersci.casigmaaldrich.com. Experiments have shown its ability to induce callogenesis and influence cytogenic and morphogenic parameters in callus cultures wikipedia.orgfishersci.ca. The effect of Rastim 30 DKV on callus growth and proliferation can be dependent on the plant species, explant type, developmental stage, concentration used, and treatment duration wikipedia.org. For instance, in long-term spruce callus cultures, different concentrations of the compound had varying effects on growth parameters, cell division, and cell polymorphism over time wikipedia.org.

Advanced Methodologies for Rastim 30 Dkv Research

Experimental Design and Application Protocols

Rigorous experimental design is crucial for evaluating the biological effects of Rastim 30 DKV. Research protocols often involve carefully controlled studies that assess various application strategies, concentrations, and environmental contexts to determine the compound's efficacy.

Optimized Application Regimes (e.g., foliar spray, seed treatment)

The method of application is a critical variable in the efficacy of Rastim 30 DKV. Foliar spray is a commonly investigated regime, where the preparation is applied directly to the leaves of the plant. researchgate.net In studies on tomato plants (Solanum lycopersicum L.), Rastim 30 DKV was applied as a spray to the crop. researchgate.net This method allows for direct absorption by the plant's aerial parts. Another approach involves seed tuber dipping, which was found to be less effective compared to foliar applications in some potato trials. researchgate.net Combined treatments, such as seed dipping followed by subsequent foliar sprays, have also been evaluated to understand synergistic or cumulative effects. researchgate.net

Concentration-Dependent Efficacy Studies

The biological response to Rastim 30 DKV is highly dependent on the concentration used. Studies are designed to test a range of doses to identify the optimal level for desired outcomes while avoiding potential inhibitory effects at higher concentrations. For instance, in field trials with tomato plants, two different doses were tested: 15 ml and 30 ml of Rastim 30 DKV in an applied volume of 500 liters per hectare. researchgate.net Similarly, research on mung beans involved applying the regulator at doses of 3, 30, and 60 grams per hectare to assess the impact on growth and yield parameters. researchgate.net Such studies allow for the characterization of a dose-response curve, which is essential for understanding the compound's physiological impact.

Evaluation under Diverse Environmental Conditions (e.g., greenhouse vs. field)

The performance of plant growth regulators can be significantly influenced by environmental factors. Therefore, evaluating Rastim 30 DKV under different conditions, such as controlled greenhouses and variable open-field environments, is a key component of comprehensive research. Studies on mung bean and tomato have been conducted in both greenhouse and field settings to compare the effects. researchgate.net This dual-environment approach helps to determine the consistency of the product's effects and its interaction with environmental variables like temperature, light intensity, and soil conditions. For example, research on mung beans found that different application rates yielded the best results depending on whether the plants were grown in the field or under greenhouse conditions. researchgate.net

Timing and Frequency of Treatment Applications

The developmental stage of the plant at the time of application is a critical factor determining the outcome of the treatment. Research protocols focus on identifying specific growth phases where the application of Rastim 30 DKV is most beneficial. In studies on tomatoes, treatments were strategically timed to occur prior to flowering, with a second application following 10-14 days later. researchgate.net This timing is designed to influence key physiological processes such as flowering, fruit set, and maturation. The frequency of application is also a variable, with experiments comparing the effects of a single application versus multiple treatments over the growing season. researchgate.net

Table 1: Example of Experimental Design for Rastim 30 DKV on Tomato (Solanum lycopersicum L.)

| Parameter | Specification | Source |

| Plant Cultivar | Imun and Titan | researchgate.net |

| Environment | Field and small plot trials | researchgate.net |

| Application Method | Foliar Spray | researchgate.net |

| Concentrations Tested | 15 ml/ha and 30 ml/ha (in 500 L water) | researchgate.net |

| Application Timing | Prior to flowering | researchgate.net |

| Application Frequency | Two applications (second treatment 10-14 days after the first) | researchgate.net |

| Parameters Measured | Yield parameters, endogenous cytokinin levels, free IAA content, ethylene (B1197577) production | researchgate.net |

Analytical Techniques for Phytohormone and Biochemical Profiling

To understand the biochemical and physiological changes induced by Rastim 30 DKV, researchers employ a suite of advanced analytical techniques. These methods are essential for quantifying endogenous phytohormones and other biochemical markers within plant tissues.

Chromatographic and Spectroscopic Methods (e.g., TLC, GLC, HPLC with fluorimetric detection)

Following the application of Rastim 30 DKV, a primary research goal is to determine its effect on the plant's endogenous hormone balance. researchgate.net Various chromatographic techniques are utilized for the separation, identification, and quantification of these compounds.

Thin-Layer Chromatography (TLC): TLC is a valuable method for the qualitative analysis and separation of plant growth regulators. rjptonline.orgresearchgate.net It can be combined with bioassays to determine the biological activity of separated fractions. researchgate.net Different solvent systems and spraying reagents are used to achieve clear separation and visualization of compounds like auxins and cytokinins on the TLC plate. rjptonline.org

Gas-Liquid Chromatography (GLC): Often coupled with mass spectrometry (GC-MS), GLC is a powerful tool for identifying and quantifying volatile and semi-volatile compounds, including various phytohormones such as auxins, gibberellins, and cytokinins. researchgate.netcreative-proteomics.com The technique offers high sensitivity, allowing for the detection of trace amounts of hormones in complex plant matrices. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection: HPLC is a preferred method for the analysis of many plant hormones. researchgate.netresearchgate.net When coupled with a fluorescence detector (FLD), the sensitivity of detection can be increased by several orders of magnitude compared to standard UV detection, which is crucial given the low endogenous concentrations of phytohormones. unito.it For certain phytohormones like indole-3-acetic acid (IAA), pre-column derivatization with a fluorescent reagent can be used to enhance detection limits and allow for precise quantification in plant extracts. nih.gov This method has been successfully applied to determine phytohormone levels in tomato and cucumber samples. nih.gov

Table 2: Summary of Analytical Techniques for Phytohormone Profiling

| Technique | Principle | Application in Rastim 30 DKV Research | Source |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Used for the separation of endogenous phytohormones in treated tomato plants, often combined with bioassays. | researchgate.net |

| Gas-Liquid Chromatography (GLC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase. | Employed for the determination of phytohormones in plant tissues after treatment. | researchgate.netcreative-proteomics.com |

| High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection | High-resolution separation of compounds in a liquid mobile phase passing through a packed column, with highly sensitive detection of fluorescent molecules. | Used to quantify levels of free Indole-3-acetic acid (IAA) and cytokinins in leaves, roots, and fruits of treated plants. | researchgate.netnih.gov |

Bioassay Integration for Phytohormone Activity

The investigation of Rastim 30 DKV's effect on plant hormone levels is often conducted through the integration of bioassays with analytical chemistry techniques. In studies on tomato plants (Solanum lycopersicum L.), researchers have utilized a combination of Thin-Layer Chromatography (TLC) with bioassays, Gas-Liquid Chromatography (GLC), and High-Performance Liquid Chromatography (HPLC) with fluorimetric detection to determine the content of endogenous phytohormones. researchgate.net

Following the application of Rastim 30 DKV, a notable alteration in the hormonal balance was observed. The content of endogenous cytokinins was found to increase in the leaves and fruits of treated tomato plants, while a decrease was noted in the roots. researchgate.net The specific cytokinins identified included trans-zeatin (B1683218), trans-zeatin riboside, trans-zeatin-O-glucoside, 2-isopentenyladenine, and 2-isopentenyladenosine. researchgate.net Furthermore, an enhanced production of ethylene and a higher content of free Indole-3-acetic acid (IAA) were observed in the leaves of treated plants, indicating a broad-spectrum impact on key regulatory pathways in plant development. researchgate.net

Quantitative Analysis of Pigments and Metabolites (e.g., chlorophyll (B73375), protein content)

Quantitative analysis is a critical component in understanding the physiological impact of Rastim 30 DKV. Spectrophotometric methods are employed to measure changes in vital plant pigments and metabolites. For instance, studies on mung bean (Vigna radiata (L.) Wilczek) have demonstrated that treatment with Rastim 30 DKV can lead to significantly higher chlorophyll contents compared to untreated controls. researchgate.net

Conversely, the application of the growth regulator has been shown to affect protein content. In some experimental setups, a mixture of Rastim 30 DKV with other agents or its application at certain concentrations led to a decrease in the protein content of mung bean seeds. researchgate.net These quantitative assessments are crucial for determining the compound's influence on plant metabolism and nutritional quality.

Table 1: Effect of Rastim 30 DKV (RM) on Chlorophyll and Protein Content in Mung Bean

| Treatment Group | Condition | Chlorophyll Content (mg g⁻¹ DM) | Protein Content in Seeds (mg g⁻¹ DM) |

| Control | Greenhouse (GC) | 15.01 | 215.7 |

| RM 3 g | Greenhouse (GC) | 19.93 | 198.5 |

| Control | Field (FC) | 13.20 | 200.4 |

| RM 30 g | Field (FC) | 14.20 | 195.6 |

Data adapted from a study on mung bean plants. researchgate.net RM refers to Rastim 30 DKV.

Computational Chemistry and Biostatistical Analysis

Molecular Modeling for Conformation and Electrostatic Potential

Computational chemistry offers insights into the molecular properties of Rastim 30 DKV's active ingredient. Molecular modeling studies on 3-Benzyloxycarbonylmethyl-2-benzothiazolone and related derivatives utilize semiempirical methods like AM1 to calculate atomic charges and dipole moments. mdpi.com Research has found that the biological activity of these compounds is dependent on the charge distribution within the molecules. mdpi.com This is further characterized by mapping the molecular electrostatic potential (MEP) on the van der Waals surface of the molecule, which helps in understanding how the molecule interacts with biological targets. mdpi.com

Statistical Inference and Data Interpretation (e.g., Student's t-test)

To ensure the reliability of experimental findings, biostatistical analysis is essential. In research involving Rastim 30 DKV and its derivatives, the Student's t-test is a commonly used method for statistical inference. agriculturejournals.czagriculturejournals.czresearchgate.net This test is applied to determine whether the differences observed between treated and control groups are statistically significant. For example, it is used to calculate means and standard errors at specific probability levels (e.g., P ≤ 0.05) for data such as chlorophyll content, protein levels, and growth measurements. researchgate.netagriculturejournals.cz The application of the Student's t-test allows researchers to confidently conclude whether the observed effects are due to the treatment or simply the result of random chance. agriculturejournals.cz

Environmental Fate and Agroecological Implications of Rastim 30 Dkv

Biodegradation and Persistence in Soil Environments

Biodegradation in soil refers to the breakdown of chemical compounds by microorganisms present in the soil. Persistence describes the length of time a compound remains in the soil before being degraded or otherwise dissipated. These processes are influenced by various factors, including soil type, moisture content, temperature, microbial activity, and the chemical structure of the compound itself.

Despite a search for detailed research findings specifically on the biodegradation and persistence of Rastim 30 DKV or its active ingredient (3-(benzyloxycarbonyl-methyl)-2-benzothiazolinone) in soil environments, specific data such as degradation rates, half-lives, or studies tracking its breakdown pathways were not found in the consulted sources. While general principles of biodegradation in soil are well-established, their specific application to this compound based on available information is not possible.

Absence of Undesirable Residue Accumulation in Soil

Undesirable residue accumulation in soil occurs when a compound persists and is not effectively degraded or transported away, potentially leading to long-term presence that could affect soil health, subsequent crops, or the wider environment. Assessing residue accumulation typically involves monitoring the concentration of the compound and its metabolites in soil over time after application under various conditions.

Prospective Research Avenues and Translational Applications

Elucidating Novel Target Pathways and Receptors

While Rastim 30 DKV is known to exhibit auxin-like activity, the specific molecular target pathways and receptors through which it exerts its effects are areas requiring further investigation. Studies have shown that application of Rastim 30 DKV can influence the levels of endogenous phytohormones, such as increasing cytokinins in leaves and fruits while decreasing them in roots of treated tomato plants researchgate.net. An enhanced production of ethylene (B1197577) and a higher free IAA content were also observed in the leaves of a more sensitive tomato variety researchgate.net. The compound's ability to substitute 2,4-D in in vitro cultures of soybean callus suggests an interaction with pathways typically modulated by auxins agriculturejournals.cz. Further research utilizing advanced molecular and biochemical techniques could identify the specific proteins or cellular components that bind with 3-(benzyloxycarbonylmethyl)-2-benzothiazolinone, providing a more detailed understanding of its signaling cascade within plant cells. This could involve receptor binding assays, gene expression profiling, and analysis of downstream signaling components.

Expanding Efficacy Across a Broader Range of Plant Species

Existing research has demonstrated the efficacy of Rastim 30 DKV on a variety of plant species, including tomato (Solanum lycopersicum L.), mung bean (Vigna radiata (L.) Wilczek), sugar beet, potato (Solanum tuberosum L.), ornamental plants, park, and fruit woody species researchgate.netagriculturejournals.czagriculturejournals.czresearchgate.netresearchgate.netagriculturejournals.cz. Studies have shown its ability to stimulate rooting in ornamental plants like roses, chrysanthemums, and carnations, as well as woody species such as Corylopsis pauciflora, Spirae thunbergii, Euonymus fortunei, and Viburnum farreri agriculturejournals.cz. In tomato, it has been shown to increase the number of buds and total yield researchgate.net. Research on mung bean indicated effects on flowering, ripening, and chlorophyll (B73375) content researchgate.net.

Future research could focus on systematically evaluating the effects of Rastim 30 DKV on a wider array of economically important crops and horticultural species. This would involve conducting controlled trials under varying environmental conditions to determine optimal application strategies and assess efficacy in promoting desirable traits such as increased yield, improved stress tolerance, or enhanced quality across diverse plant types.

Table 1: Summary of Rastim 30 DKV Effects on Selected Plant Species

| Plant Species | Observed Effects | Source |

| Tomato (Solanum lycopersicum L.) | Increased endogenous cytokinins in leaves and fruits, enhanced ethylene production, higher free IAA content, significantly higher number of buds and total yield, accelerated and synchronized maturation. researchgate.net | researchgate.net |

| Mung Bean (Vigna radiata) | Influenced flowering, ripening, and chlorophyll content. | researchgate.net |

| Ornamental Plants (e.g., roses, chrysanthemums, carnations) | Stimulation of rooting. | agriculturejournals.cz |

| Woody Species (e.g., Corylopsis pauciflora, Spirae thunbergii) | Significant stimulating effects on rhizogenesis. | agriculturejournals.cz |

| Sugar Beet | Effects on yield and technological quality. | agriculturejournals.cz |

| Potato (Solanum tuberosum L.) | Effect on tuber formation and qualitative characteristics. | researchgate.netresearchgate.net |

| Karwinskia humboldtiana, K. parvifolia | Significantly stimulating effect on rhizogenesis. | agriculturejournals.cz |

Synergistic Interactions with Other Agrochemicals and Biostimulants

The potential for synergistic interactions between Rastim 30 DKV and other agrochemicals or biostimulants presents a promising avenue for enhancing its efficacy and broadening its applications. Research has explored the synergistic effect of benzolinone (the active ingredient in Rastim 30 DKV) with indole (B1671886) butyric acid (IBA) and fungicides on the vegetative propagation of ornamental plants, park, and fruit woody species agriculturejournals.cz. Combinations have shown improved rooting compared to the use of benzolinone alone agriculturejournals.cz. Another study investigated the combined effect of Rastim 30 DKV with a foliar fertilizer containing zinc on mung bean plants, observing effects on growth, yield parameters, and protein content researchgate.net.

Table 2: Examples of Synergistic Interactions Studied with Benzolinone (Rastim 30 DKV active ingredient)

| Co-applied Substance(s) | Plant Species | Observed Synergistic Effect | Source |

| IBA and Fungicides | Ornamental plants, park, and fruit woody species | Enhanced vegetative propagation and rooting. | agriculturejournals.cz |

| Foliar fertilizer (with Zn) | Mung Bean (Vigna radiata) | Influences on growth, yield components, and protein content. | researchgate.net |

Development of Precision Agriculture Applications

Precision agriculture, which utilizes data and technology to optimize agricultural inputs and practices, offers a potential framework for the targeted and efficient application of plant growth regulators like Rastim 30 DKV 30mhz.comeuropa.eucroplifeeurope.eu. Although the search results did not provide specific examples of Rastim 30 DKV use within precision agriculture systems, its function as a growth regulator makes it a candidate for such applications.

Future research and development could explore integrating Rastim 30 DKV into precision agriculture workflows. This might involve developing variable rate application strategies based on real-time plant health data, soil conditions, or growth stage, as determined by sensors, drones, or satellite imagery 30mhz.comcroplifeeurope.eu. Research could investigate how targeted application of Rastim 30 DKV can optimize its efficacy while minimizing the total amount of product used, potentially reducing costs and environmental impact. Developing formulations suitable for precision application technologies and decision support systems that incorporate Rastim 30 DKV's effects would be key aspects of this research avenue.

Q & A

Basic: What experimental protocols are recommended for initial characterization of Rastim 30 DKV?

To ensure robust characterization, researchers should employ a multi-modal approach:

- Structural Analysis : Use NMR, FTIR, and X-ray crystallography to confirm molecular identity and purity .

- Physicochemical Profiling : Assess solubility, stability (pH-dependent), and partition coefficients (logP) using HPLC or UV-Vis spectroscopy .

- Biological Activity Screening : Begin with in vitro assays (e.g., enzyme inhibition) using dose-response curves to establish preliminary efficacy thresholds .

Note: Always cross-validate results with orthogonal methods to minimize instrumental bias .

Basic: How should researchers design pilot studies to evaluate Rastim 30 DKV's mechanism of action?

- Hypothesis-Driven Design : Frame the study around a specific biochemical pathway (e.g., kinase inhibition) with appropriate positive/negative controls .

- Sample Size Calculation : Use power analysis (α=0.05, β=0.20) to determine minimal sample sizes for statistical significance .

- Data Collection : Employ blinded analysis to reduce observer bias, and include triplicate measurements for reproducibility .

Advanced: How can contradictions in experimental data for Rastim 30 DKV be systematically resolved?

- Root-Cause Analysis : Classify discrepancies into categories (e.g., instrumental error, biological variability) and apply Ishikawa diagrams .

- Method Validation : Replicate experiments using alternative techniques (e.g., SPR instead of ELISA for binding affinity) .

- Meta-Analysis : Aggregate data from independent labs to identify trends or outliers, adjusting for batch effects via mixed-effects models .

Advanced: What strategies optimize Rastim 30 DKV’s synthesis protocol for scalability without compromising purity?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst concentration) and identify critical process parameters .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity assessment .

- Green Chemistry Principles : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™) to align with ethical guidelines .

Advanced: How can researchers address ethical challenges in studies involving Rastim 30 DKV and animal models?

- 3Rs Framework : Prioritize Replacement (cell lines over live animals), Reduction (optimal group sizes via power analysis), and Refinement (minimizing distress) .

- Data Transparency : Publish negative results to avoid publication bias and support meta-research .

- Institutional Review : Submit protocols to ethics committees for approval, ensuring compliance with ARRIVE 2.0 guidelines .

Basic: What are the best practices for ensuring reproducibility of Rastim 30 DKV studies across labs?

- Detailed Method Reporting : Include step-by-step protocols, equipment calibration records, and raw data in supplementary materials .

- Standardized Reagents : Use certified reference materials (e.g., USP standards) and document lot numbers .

- Inter-Lab Validation : Collaborate with external partners to replicate key findings, sharing datasets via FAIR-compliant repositories .

Advanced: What methodologies are suitable for assessing Rastim 30 DKV’s long-term stability under varying storage conditions?

- Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH) and monitor degradation via LC-MS over 1-6 months .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at standard storage temperatures .

- Container-Closure Studies : Test compatibility with packaging materials (e.g., glass vs. polymer vials) using USP <661> guidelines .

Advanced: How can interdisciplinary approaches enhance Rastim 30 DKV’s research outcomes?

- Computational Integration : Combine molecular dynamics simulations (e.g., docking studies) with wet-lab data to predict in vivo behavior .

- Translational Collaborations : Partner with clinical researchers to align preclinical findings with patient-derived biomarkers .

- Cross-Disciplinary Validation : Use systems biology tools (e.g., network pharmacology) to map multi-target interactions .

Basic: What data management practices are critical for Rastim 30 DKV research?

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via structured metadata and open formats (e.g., .csv, .mnova) .

- Version Control : Use Git or electronic lab notebooks (ELNs) to track protocol revisions and raw data iterations .

- Ethical Archiving : Deposit datasets in repositories like Zenodo or Figshare with embargo options for sensitive information .

Advanced: How can bioavailability challenges for Rastim 30 DKV be methodologically addressed?

- Formulation Screening : Test nanoemulsions, liposomes, or solid dispersions to enhance solubility .

- Pharmacokinetic Modeling : Use PBPK (Physiologically Based Pharmacokinetic) models to predict absorption profiles .

- In Situ Perfusion Studies : Evaluate intestinal permeability using rat models and compare with Caco-2 cell assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.